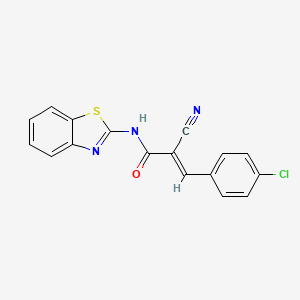

N-1,3-benzothiazol-2-yl-3-(4-chlorophenyl)-2-cyanoacrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a chemical entity synthesized from benzothiazole derivatives. Benzothiazoles are significant due to their wide range of biological activities and applications in various fields. They are known for their herbicidal, antimicrobial, and antifungal properties. The specific compound , involving benzothiazol and chlorophenyl groups, might exhibit unique properties beneficial for different scientific applications, excluding its usage as a drug.

Synthesis Analysis:

The synthesis of benzothiazole derivatives generally involves condensation reactions and may utilize copper(II)-catalyzed intramolecular coupling-cyclization processes. These methodologies facilitate the formation of the benzothiazole structure efficiently under mild conditions (Jaseer et al., 2010).

Mecanismo De Acción

Target of Action

The primary target of this compound is the mitochondria in cells . Mitochondria, often referred to as the “powerhouses” of the cell, are responsible for producing energy through the process of oxidative phosphorylation. They also play a crucial role in apoptosis, or programmed cell death .

Mode of Action

The compound interacts with its target, the mitochondria, by lowering the mitochondrial membrane potential . This disruption of the mitochondrial function leads to the release of cytochrome c, a protein that plays a key role in the apoptotic pathway .

Biochemical Pathways

The compound affects the apoptotic pathway . By lowering the mitochondrial membrane potential, it promotes the release of cytochrome c . Cytochrome c then interacts with Apaf-1 and procaspase-9 to form the apoptosome, which ultimately leads to the activation of caspase-9 and then caspase-3, triggering apoptosis .

Result of Action

The result of the compound’s action is the induction of apoptosis in tumor cells . By promoting the release of cytochrome c and triggering the apoptotic pathway, the compound effectively kills tumor cells and inhibits tumor growth .

Safety and Hazards

Propiedades

IUPAC Name |

(E)-N-(1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)-2-cyanoprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10ClN3OS/c18-13-7-5-11(6-8-13)9-12(10-19)16(22)21-17-20-14-3-1-2-4-15(14)23-17/h1-9H,(H,20,21,22)/b12-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGLHJKUUMJYZHZ-FMIVXFBMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)C(=CC3=CC=C(C=C3)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)/C(=C/C3=CC=C(C=C3)Cl)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-{[3-(3-chlorophenyl)acryloyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5784148.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}propanohydrazide](/img/structure/B5784158.png)

![3-ethoxy-4-[(2-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5784170.png)

![2-[5-(4-chloro-2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5784197.png)

![6-ethyl-2-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5784214.png)

![5,5-dimethyl-2-({[(4-pyridinylmethyl)amino]carbonyl}amino)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B5784235.png)